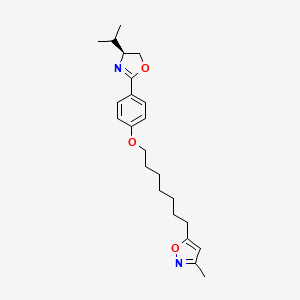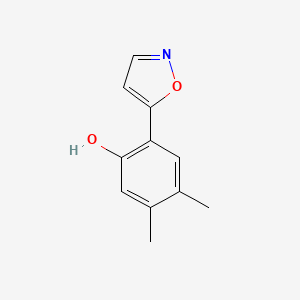
Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by its cis-configuration, which influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the butyl and phenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or nickel .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF) or lithium diisopropylamide in hexane.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups attached to the phenyl ring or pyrrolidine nitrogen.
Applications De Recherche Scientifique
Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cis-configuration allows it to fit into the active sites of certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s non-planarity and stereochemistry play a crucial role in its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate is unique due to its specific substituents and cis-configuration, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
methyl (2S,3R)-1-butyl-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-4-11-17-12-10-14(16(18)19-2)15(17)13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 |
Clé InChI |
COHKIEFQOFHNMU-HUUCEWRRSA-N |
SMILES isomérique |
CCCCN1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CCCCN1CCC(C1C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



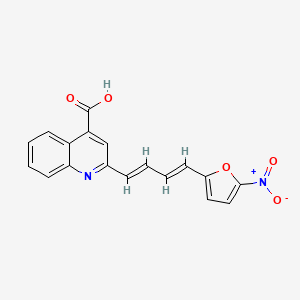
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)

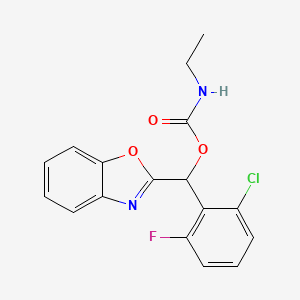
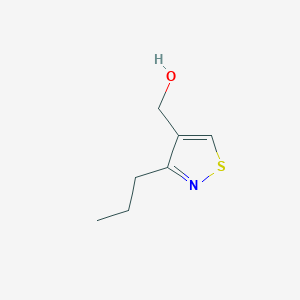


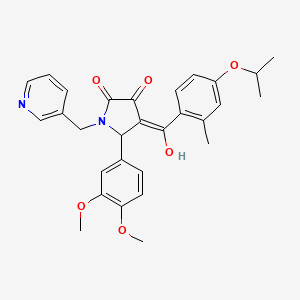

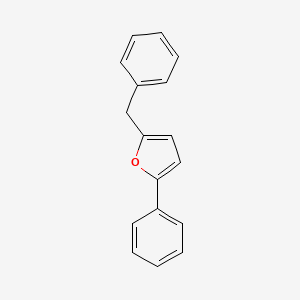
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
